1-(Piperidin-4-yl)propane-1,3-diol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

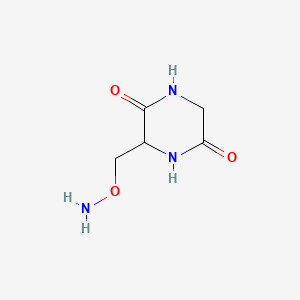

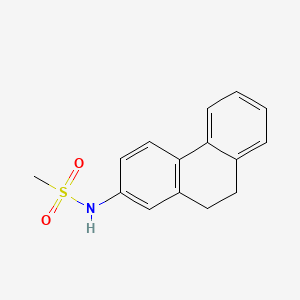

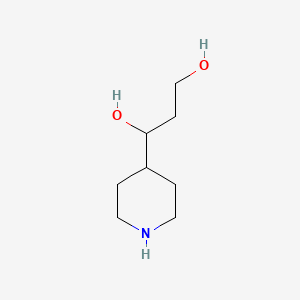

“1-(Piperidin-4-yl)propane-1,3-diol” is a chemical compound that acts as a reagent in the synthetic preparation of piperidinyl-substituted quinolone antibacterial agents . It has a molecular formula of C8H17NO2 and a molecular weight of 159.23 .

Synthesis Analysis

Piperidine derivatives are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives .Molecular Structure Analysis

The molecular structure of “this compound” consists of a piperidine ring attached to a propane-1,3-diol group . The modulation of the aliphatic chain linking the moiety to the piperidine ring has been studied .Scientific Research Applications

Synthesis and Chemical Properties :

- Piperidine derivatives, including those of 1-phenyl-3-(piperidin-1-yl)propan- and butan-1-ol, have been studied for their methods of synthesis and pharmacological properties (Vardanyan, 2018).

- Research on 3-((hetera)cyclobutyl)azetidine-based isosteres of piperidine, including the synthesis of N-protected 2-(azetidin-3-yl)propane-1,3-diol, demonstrated their potential as building blocks for drug discovery due to their larger size and increased conformational flexibility (Feskov et al., 2019).

Pharmacological Evaluation :

- Novel 1-aryl-3-[(4-benzyl)piperidine-1-yl]propane derivatives have been synthesized and evaluated for antidepressant-like effects, showing significant decreases in immobility behavior in mice, indicating potential therapeutic applications (Köksal & Bilge, 2007).

Crystal Structure and Supramolecular Chemistry :

- Studies on the crystal structure of [propane-1,3-diylbis(piperidine-4,1-diyl)]bis[(pyridin-4-yl)methanone] have revealed the formation of supramolecular chains and layers through hydrogen bonding, highlighting its potential in the field of crystallography and materials science (Murray, Biros, & Laduca, 2014).

Synthetic Applications in Organic Chemistry :

- The compound has been used in the synthesis of various organic compounds, such as 1,4-Bis(arylsulfonyl)dihydropyridines, which undergo selective addition reactions (Carballares & Craig, 2001).

Pharmaceutical Research and Development :

- It has been included in quality control and stability studies for new pharmacological agents, such as a CVS disorder agent (Dwivedi, Saxena, Saxena, & Singh, 2003).

Mechanism of Action

Target of Action

1-(Piperidin-4-yl)propane-1,3-diol primarily targets the NLRP3 inflammasome, a multiprotein complex involved in the immune response. The NLRP3 inflammasome plays a crucial role in the activation of inflammatory processes by recognizing pathogenic microorganisms and stress signals .

Mode of Action

The compound interacts with the NLRP3 inflammasome by binding to its active sites, inhibiting its activation. This binding prevents the assembly of the inflammasome complex, thereby reducing the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) . This inhibition is crucial in controlling excessive inflammatory responses that can lead to various inflammatory diseases.

Biochemical Pathways

By inhibiting the NLRP3 inflammasome, this compound affects several downstream pathways. The suppression of IL-1β release leads to a decrease in the activation of the NF-κB pathway, which is responsible for the transcription of various inflammatory genes . This results in a broad anti-inflammatory effect, impacting multiple cellular processes involved in inflammation.

Pharmacokinetics

The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). The compound is well-absorbed and distributed throughout the body, with a moderate bioavailability. It undergoes hepatic metabolism, primarily through hydroxylation and conjugation reactions, and is excreted mainly via the kidneys . These properties ensure that the compound reaches its target sites effectively while maintaining a therapeutic concentration.

Result of Action

At the molecular level, the inhibition of the NLRP3 inflammasome by this compound results in reduced production of pro-inflammatory cytokines. This leads to decreased inflammation and alleviation of symptoms in inflammatory diseases. At the cellular level, the compound helps in maintaining cellular homeostasis by preventing excessive inflammatory responses .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. Factors such as pH, temperature, and the presence of other biochemical agents can affect the compound’s stability and interaction with its targets. For instance, acidic environments may lead to the degradation of the compound, reducing its efficacy . Therefore, it is crucial to consider these factors when formulating and administering the compound to ensure optimal therapeutic outcomes.

Safety and Hazards

Users should avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye when handling “1-(Piperidin-4-yl)propane-1,3-diol”. It’s recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

properties

IUPAC Name |

1-piperidin-4-ylpropane-1,3-diol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO2/c10-6-3-8(11)7-1-4-9-5-2-7/h7-11H,1-6H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJXUTTGVMYZMGL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C(CCO)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(5-Acetamido-2-methoxyphenoxy)phenyl]acetamide](/img/structure/B580198.png)